molecular formula C8H8N2O B1590209 3,4-dihydroquinazolin-2(1H)-one CAS No. 66655-67-2

3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1590209
CAS RN: 66655-67-2
M. Wt: 148.16 g/mol
InChI Key: CTOUNZIAEBIWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroquinazolin-2(1H)-one, also known as DHQ, is a heterocyclic heteroaromatic compound, which is a derivative of quinazoline. DHQ is a versatile and important building block in the synthesis of many pharmaceuticals and other biologically active compounds. DHQ is a compound of interest due to its potential applications in medicinal chemistry and its ability to form strong covalent bonds with other molecules.

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used to enhance sensitivity in primary PARPi-resistant cells . A compound known as B1 has shown superior cytotoxicity in these cell lines .
  • Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
  • Results : The compound B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of different benzyl- or aryl-substituted 3,4-dihydroquinazolines .
  • Methods of Application : These derivatives were synthesized and their in situ catalytic activities were investigated in the Heck-Mizoroki reaction .
  • Results : The salts derived from these compounds showed varying degrees of activity in the Heck-Mizoroki reaction .

Application in Green Chemistry

  • Field : Green Chemistry
  • Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been synthesized using microwave-assisted methods .
  • Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
  • Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .

Application in Drug Discovery

  • Field : Drug Discovery
  • Summary of Application : A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity .
  • Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
  • Results : B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .

Application in Synthetic Chemistry

  • Field : Synthetic Chemistry
  • Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of 3-Aryl-3,4-dihydroquinazolin-2(1H)-ones with the Aid of Low-Valent Titanium Reagent (TiCl4—Sm) .
  • Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
  • Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .

Application in Green Chemistry

  • Field : Green Chemistry
  • Summary of Application : A new approach to CF3-containing 3,4-dihydroquinazolin-2(1H)-ones .
  • Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
  • Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary of Application : A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity .
  • Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
  • Results : B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .

Application in Synthetic Chemistry

  • Field : Synthetic Chemistry
  • Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of 3-Aryl-3,4-dihydroquinazolin-2(1H)-ones with the Aid of Low-Valent Titanium Reagent (TiCl4—Sm) .
  • Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
  • Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .

Application in Green Chemistry

  • Field : Green Chemistry
  • Summary of Application : A new approach to CF3-containing 3,4-dihydroquinazolin-2(1H)-ones .
  • Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
  • Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .

properties

IUPAC Name

3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOUNZIAEBIWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494023
Record name 3,4-Dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroquinazolin-2(1H)-one

CAS RN

66655-67-2
Record name 3,4-Dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 144 mg (0.53 mmol) 1,1-bis-(4-methoxy-phenyl)-urea, 160 μl (1.06 mmol) cumic aldehyde and 16 μl (0.27 mmol) methane sulfonic acid in 1 ml diglyme is heated for 4 d at 100°. The reaction mixture is extracted with water/dichloromethane and the intermediate dihydro-quinazolinone is isolated by preparative HPLC. Oxidation with ruthenium trichloride and sodium periodate, as described above, furnishes 4-(4-isospropyl-phenyl)-6-methoxy-1-(4-methoxy-phenyl)-1.H.-quinazolin-2-one.
Name
1,1-bis-(4-methoxy-phenyl)-urea
Quantity
144 mg
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
160 μL
Type
reactant
Reaction Step One
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 3
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 6
3,4-dihydroquinazolin-2(1H)-one

Citations

For This Compound
151
Citations
DV Ramana, B Vinayak, V Dileepkumar, USN Murty… - RSC …, 2016 - pubs.rsc.org
A one-pot three-component reaction of o-formyl carbamate, a primary amine, a nucleophile (1H-indole or 2-napthol) in water generated a variety of functionalised 3,4-dihydroquinazolin-…
Number of citations: 20 pubs.rsc.org
H Hasegawa, M Muraoka, M Ohmori, K Matsui… - Bioorganic & medicinal …, 2005 - Elsevier
Design, synthesis, and structure–activity relationships of 3,4-dihydro-2(1H)-quinazolinone derivatives as inhibitors of the sodium/calcium (Na + /Ca 2+ ) exchanger are discussed. These …
Number of citations: 19 www.sciencedirect.com
RM Rzasa, MR Kaller, G Liu, E Magal… - Bioorganic & medicinal …, 2007 - Elsevier
Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that plays a critical role in the early development of the nervous system. Deregulation of CDK5 is believed to contribute …
Number of citations: 54 www.sciencedirect.com
S Farooq, A Mazhar, N Ullah - Arabian Journal of Chemistry, 2020 - Elsevier
A series of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives with substituted amine moieties (1–13) and substituted aldehyde (S) were designed and synthesized by a reflux …
Number of citations: 5 www.sciencedirect.com
OJ Jesumoroti, RM Beteck, LJ Legoabe - Drug Research, 2021 - thieme-connect.com
Sleeping sickness, caused by trypanosomes, is a debilitating, neglected tropical disease wherein current treatments suffer from several drawbacks such as toxicity, low activity, and poor …
Number of citations: 4 www.thieme-connect.com
NS Shetty, YF Nadaf, D Bilehal… - Oriental Journal of …, 2016 - search.proquest.com
The paper describes industrially scalable synthesis and single crystal studies of 3-cyclopropyl-3, 4-dihydroquinazolin-2 (1H)-one4, a versatile intermediate in the synthesis of number of …
Number of citations: 4 search.proquest.com
DQ Shi, ZY Li, CL Shi, XS Wang… - … Section E: Structure …, 2004 - scripts.iucr.org
The title compound, C14H10Cl2N2O·0.5C3H6O, was synthesized by the reaction of 5-chloro-N-(4-chlorophenyl)-2-nitrobenzylamine with triphosgene, induced by a low-valent titanium …
Number of citations: 1 scripts.iucr.org
L Marais, A Petzer, JP Petzer, LJ Legoabe - Molecular Diversity, 2020 - Springer
Quinazolinone compounds are of interest in medicinal chemistry since they display a wide range of biological properties. In the present study, a series of C6- and N1-substituted 3-…
Number of citations: 5 link.springer.com
D Shi, Z Li, C Shi, X Wang, Y Zhang - Acta Crystallographica Section …, 2004 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 60| Part 11| November 2004| Pages o2011-o2013 https://doi.org/10.1107/S1600536804025218 …
Number of citations: 3 scripts.iucr.org
R Zhou, X Qi, XF Wu - ACS Combinatorial Science, 2019 - ACS Publications
An efficient and general carbonylative procedure for the synthesis of 3,4-dihydroquinazolin-2(1H)-one from 1-(halomethyl)-2-nitrobenzenes and aryl/alkyl amines have been explored. …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.